

### Alaptide discovery and synthesis history

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An In-Depth Technical Guide to the Discovery and Synthesis of **Alaptide** 

### **Executive Summary**

Alaptide, a synthetic spirocyclic dipeptide, has garnered significant scientific interest for its remarkable regenerative properties and its potential as a pharmaceutical excipient. First synthesized in the 1980s in Czechoslovakia, it has undergone a resurgence in research, leading to optimized production methods and new applications in regenerative medicine and dermatology. This document provides a comprehensive overview of the history, synthesis, biological activity, and experimental protocols associated with Alaptide, intended for researchers, scientists, and professionals in drug development.

### **Introduction to Alaptide**

**Alaptide**, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a cyclical compound composed of two amino acids: L-alanine and the non-proteinogenic amino acid cycloleucine (1-aminocyclopentane-1-carboxylic acid).[1] Its unique spirocyclic structure was inspired by the naturally occurring neuropeptide L-Prolyl-L-leucylglycinamide, which is known to promote tissue regeneration but suffers from rapid degradation in the body.[1][2] The ingeniously designed ring structure of **Alaptide** confers exceptional stability against enzymatic hydrolysis, making it a more viable candidate for therapeutic applications.[2]

Initially investigated for nootropic effects, its primary recognized benefits now lie in its ability to stimulate cell growth and accelerate wound healing.[1] Furthermore, it has been identified as a potent modifier of permeation through the skin's stratum corneum, enhancing the transdermal delivery of other active pharmaceutical ingredients.



### **History of Discovery and Development**

The development of **Alaptide** can be traced through several key phases, originating from its synthesis in the former Czechoslovakia to its recent commercialization.

- The 1980s: Initial Synthesis and Discovery Alaptide was first synthesized by Evžen Kasafírek at the Research Institute for Pharmacy and Biochemistry in Prague. In collaboration with biologist Václav Plaisner, the team quickly recognized the compound's significant regenerative and healing properties. Despite being patented, the molecule did not attract widespread attention at the time and its potential remained largely unexplored.
- Post-2000: A Research Renaissance The molecule was brought back into the scientific spotlight after the year 2000 through the collaborative efforts of organic chemist Vladimír Král and molecular biologist Pavel Martásek. Their work, continuing around 2010 at Charles University and the BIOCEV research center, led to significant improvements in both the therapeutic efficacy and the production processes of Alaptide.
- Recent Advances and Commercialization Modern research has focused on optimizing the
  chemical synthesis to make it more efficient and scalable for industrial production. This
  renewed interest attracted commercial partners, leading to the development of the first
  human-use cosmetic products containing Alaptide. The transfer of this scientific knowledge
  was facilitated by Charles University Innovations Prague (CUIP). New patents have been
  filed for the clinical application of "new alaptide" in wound healing, with preclinical studies
  showing it can shorten healing time dramatically.

# Table 1: Key Milestones in Alaptide Discovery and Development



Time Period	Key Milestone	Principal Investigators/Entities
1980s	First chemical synthesis and discovery of regenerative properties.	Evžen Kasafírek, Václav Plaisner (Research Institute for Pharmacy and Biochemistry, Prague).
Post-2000	Renewed research interest; significant improvements in therapeutic effect and production methods.	Vladimír Král, Pavel Martásek.
~2010	Further research and simplification of the chemical synthesis process.	Vladimír Král, Pavel Martásek (Charles University, BIOCEV).
2021+	Commercial partnerships formed; launch of the first cosmetic creams (SAIN); new patents for clinical use in wound healing.	GlobeTech Innovation, Charles University Innovations Prague (CUIP).

### **Physicochemical Properties**

**Alaptide** is a white crystalline compound with distinct solubility characteristics that present challenges for formulation. Its practical insolubility in water has led to research into methods for enhancing its solubility, such as the generation of nanoparticles by milling with emulsifiers and stabilizers.

### **Table 2: Physicochemical Properties of Alaptide**



Property	Value
Chemical Name	(S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione
Appearance	White crystalline compound
Chirality	Possesses one center of chirality with an (S) absolute configuration, confirmed by X-ray powder diffraction and electronic circular dichroism in 2009.
Solubility in Water	0.1104 g / 100 mL
Solubility in Ethanol	0.1011 g / 100 mL
Solubility in Hexane	0.0024 g / 100 mL

### **Synthesis of Alaptide**

Several synthetic pathways for **Alaptide** have been developed and optimized over the years. A common and well-documented method involves the coupling of protected L-alanine with a cycloleucine derivative, followed by deprotection and a final intramolecular cyclization step. Modern innovations have significantly simplified and shortened this process for industrial-scale manufacturing.



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Caption: A generalized workflow for the chemical synthesis of Alaptide.

### **Experimental Protocols**



The following section outlines the key methodologies for the synthesis of **Alaptide** based on published descriptions.

### **Protocol: Synthesis of Alaptide**

This protocol is a representation of the chemical steps involved. Specific reaction conditions, solvents, and purification methods would require further optimization.

#### Step 1: Activation of N-protected L-alanine

- Dissolve N-benzyloxycarbonyl-L-alanine (Protected L-alanine) in a suitable aprotic solvent (e.g., dichloromethane).
- Cool the solution in an ice bath to 0°C.
- Add a tertiary amine base (e.g., N-methylmorpholine or 1-ethylpiperidine) to the solution.
- Slowly add ethyl chloroformate dropwise while maintaining the temperature at 0°C.
- Stir the reaction mixture for 30-60 minutes to form the activated mixed anhydride intermediate.

#### Step 2: Peptide Coupling

- In a separate flask, dissolve methyl 1-aminocyclopentane-1-carboxylate in the same solvent.
- Add this solution to the activated intermediate mixture from Step 1.
- Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).
- Upon completion, perform an aqueous workup to remove byproducts and isolate the crude protected dipeptide.

#### Step 3: Deprotection via Hydrogenation

- Dissolve the crude protected dipeptide from Step 2 in a suitable solvent such as methanol.
- Add a palladium on carbon catalyst (Pd/C, 10%).



- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
- Monitor the reaction until the protecting group is completely cleaved.
- Filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected linear dipeptide.

#### Step 4: Intramolecular Cyclization

- Dissolve the deprotected dipeptide from Step 3 in a high-boiling point solvent like toluene.
- Add a catalytic amount of acetic acid.
- Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water and methanol formed during cyclization.
- · Continue refluxing until the cyclization is complete.
- Cool the reaction mixture and purify the final product, Alaptide, typically by recrystallization or column chromatography.

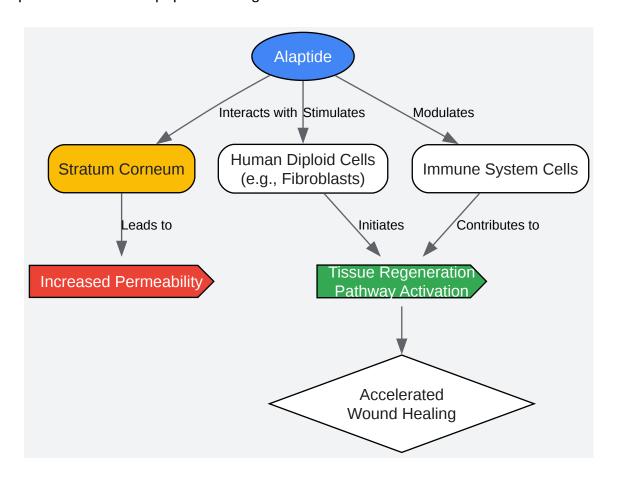
### **Biological Activity and Mechanism of Action**

**Alaptide**'s biological effects are primarily centered on tissue regeneration and modulation of cell behavior. It acts as a signaling molecule, though the precise pathways are still under investigation.

- Regenerative Effects: Alaptide has a significant stimulating effect on human diploid cells
   (LEP-19) without causing morphological changes associated with transformation. This
   cellular stimulation is the basis for its use in regenerative medicine, including the treatment of
   burn injuries and other skin wounds. Preclinical tests have demonstrated a remarkable
   acceleration of skin regeneration.
- Permeation Enhancement: Alaptide functions as a chemical permeation enhancer, modifying the barrier properties of the stratum corneum to increase the absorption of other compounds into or through the skin.



Mechanism of Action: Alaptide is believed to act as a signaling molecule that triggers tissue
regeneration processes. It also appears to influence the functioning of the immune system.
Its spirocyclic structure protects it from degradation, allowing it to exert a sustained effect
compared to its natural peptide analogues.



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Caption: Proposed biological signaling roles of Alaptide.

### Conclusion

Alaptide represents a significant achievement in peptide chemistry, evolving from a niche discovery to a promising agent in regenerative medicine and drug delivery. Its history underscores the value of revisiting older patented compounds with modern technology and insights. The optimized synthesis has made large-scale production feasible, paving the way for its inclusion in commercial products and ongoing clinical evaluation. For drug development professionals, Alaptide serves as a compelling case study in peptide drug design, demonstrating how structural stability can translate into enhanced therapeutic potential. Further



research into its precise molecular mechanisms will undoubtedly unlock even more applications for this unique dipeptide.

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